![molecular formula C11H19N3O2 B14640764 N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea CAS No. 55809-07-9](/img/structure/B14640764.png)
N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-Trimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is a chemical compound with a unique structure that includes an oxazole ring and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxazole derivative with a urea derivative in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’-Trimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxazole derivatives, while reduction can produce reduced urea derivatives .
Applications De Recherche Scientifique
N,N,N’-Trimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N,N’-Trimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to produce its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole derivatives and urea derivatives that share structural similarities with N,N,N’-Trimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea. Examples include:
- N,N,N’-Trimethylurea
- N,N,N’-Trimethyl-N’-[5-(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate .
Uniqueness
What sets N,N,N’-Trimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea apart is its unique combination of an oxazole ring and a urea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
55809-07-9 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
1,1,3-trimethyl-3-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)6-9-7-10(12-16-9)14(5)11(15)13(3)4/h7-8H,6H2,1-5H3 |
Clé InChI |
FAQCXDBFVXNEBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=NO1)N(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


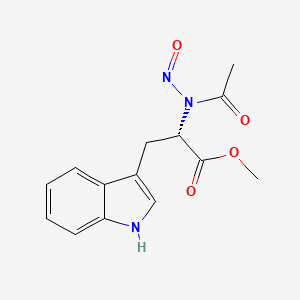

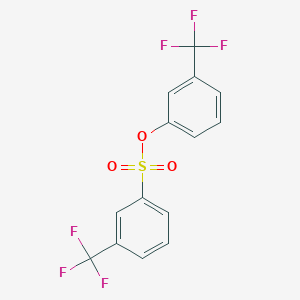
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
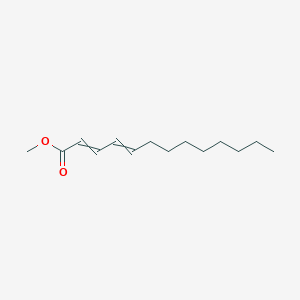


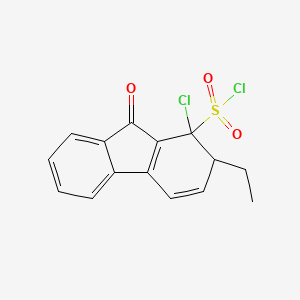


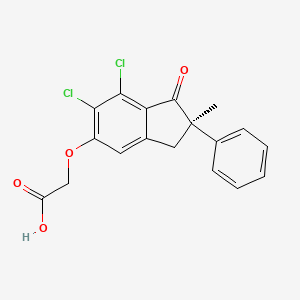
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
